Isoterbinafine hydrochloride, (E)-

Description

Contextualization within Allylamine (B125299) Compound Chemistry

(E)-Isoterbinafine hydrochloride belongs to the allylamine class of organic compounds. britannica.comstudysmarter.co.uk Allylamines are characterized by the presence of an allylamine functional group (CH2=CHCH2NH2) or its derivatives. studysmarter.co.uk In medicinal chemistry, allylamines are a significant class of antifungal agents. britannica.comresearchgate.netnih.gov Their primary mechanism of action involves the inhibition of the enzyme squalene (B77637) epoxidase (also known as squalene monooxygenase). nih.govnih.govlibretexts.org This enzyme is a critical component in the early stages of the fungal ergosterol (B1671047) biosynthesis pathway. nih.govasm.org

Ergosterol is the main sterol component of fungal cell membranes, analogous to cholesterol in mammalian cells. nih.govlibretexts.org By inhibiting squalene epoxidase, allylamine compounds disrupt ergosterol synthesis, leading to an accumulation of toxic squalene within the fungal cell and a deficiency of ergosterol in the cell membrane. nih.govlibretexts.org This dual effect compromises the structural integrity and function of the fungal cell membrane, ultimately resulting in fungal cell death. nih.gov Other prominent members of the allylamine antifungal class include Naftifine and Butenafine. researchgate.netnih.gov

Relationship to Terbinafine (B446) and Related Chemical Entities

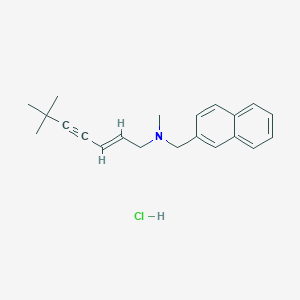

(E)-Isoterbinafine hydrochloride is intrinsically linked to Terbinafine hydrochloride, a widely used antifungal medication. nih.govmayoclinic.orgmedlineplus.gov The key distinction lies in their chemical structure; they are positional isomers. In Terbinafine, the methyl-N-((2E)-6,6-dimethylhept-2-en-4-yn-1-yl)methanamine side chain is attached to the 1-position of the naphthalene (B1677914) ring. nih.gov In contrast, for (E)-Isoterbinafine, this same side chain is connected to the 2-position of the naphthalene ring. nih.govpharmaffiliates.com

This seemingly minor structural variance has profound implications. Terbinafine is the pharmacologically active agent with potent antifungal properties. asm.orgnih.gov (E)-Isoterbinafine, often referred to as Terbinafine Impurity C, is typically generated as an impurity during the industrial synthesis of Terbinafine. nih.govpharmaffiliates.com Its presence necessitates rigorous quality control and purification processes in pharmaceutical manufacturing to ensure the final drug product meets purity standards. google.comgoogle.com

Table 1: Comparison of Chemical Properties

| Property | (E)-Isoterbinafine | Terbinafine |

| IUPAC Name | (E)-N,6,6-trimethyl-N-(naphthalen-2-ylmethyl)hept-2-en-4-yn-1-amine | (E)-N,6,6-trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine |

| Molecular Formula | C21H25N | C21H25N |

| Molecular Weight | 291.4 g/mol | 291.4 g/mol |

| CAS Number | 187540-01-8 | 91161-71-6 |

| Attachment Point | Naphthalene-2-yl | Naphthalene-1-yl |

| Common Designation | Terbinafine Impurity C | Active Pharmaceutical Ingredient |

| Data sourced from PubChem CID 14650270, 6435, and 5282481. nih.govnih.gov |

Significance of the (E)-Stereochemical Configuration for Academic Investigation

The stereochemistry of allylamine antifungals is a critical determinant of their biological activity. The "(E)-" designation in (E)-Isoterbinafine hydrochloride refers to the configuration of the double bond within the hepten-4-ynyl side chain. This is also known as the trans configuration, where the substituent groups are on opposite sides of the double bond. nih.govfda.gov

Research into the structure-activity relationships of allylamine derivatives has demonstrated that the (E)-isomer of Terbinafine is the most potent inhibitor of squalene epoxidase and thus the most effective antifungal form. google.com The corresponding (Z)-isomer (or cis-isomer) shows significantly reduced activity. The investigation of (E)-Isoterbinafine is significant for several academic and practical reasons:

Understanding Structure-Activity Relationships: By comparing the biological activity (or lack thereof) of (E)-Isoterbinafine with (E)-Terbinafine, researchers can further elucidate the precise structural requirements for binding to the active site of the squalene epoxidase enzyme. It underscores the importance of not only the side-chain stereochemistry but also the specific substitution pattern on the bulky naphthalene ring system.

Synthetic Pathway Analysis: The formation of (E)-Isoterbinafine as a byproduct in Terbinafine synthesis provides valuable insight into the reaction mechanisms. google.com Studying the conditions that favor the formation of this impurity can help chemists optimize reaction conditions to maximize the yield of the desired (E)-Terbinafine isomer and minimize costly purification steps.

Development of Analytical Standards: Pure samples of (E)-Isoterbinafine hydrochloride are essential for its use as a reference standard in analytical chemistry. pharmaffiliates.com These standards are used to develop and validate analytical methods (such as High-Performance Liquid Chromatography - HPLC) to detect and quantify the level of this specific impurity in batches of Terbinafine hydrochloride, ensuring the safety and efficacy of the final pharmaceutical product.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(E)-N,6,6-trimethyl-N-(naphthalen-2-ylmethyl)hept-2-en-4-yn-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N.ClH/c1-21(2,3)14-8-5-9-15-22(4)17-18-12-13-19-10-6-7-11-20(19)16-18;/h5-7,9-13,16H,15,17H2,1-4H3;1H/b9-5+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOUQARFOFOKGST-SZKNIZGXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#CC=CCN(C)CC1=CC2=CC=CC=C2C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C#C/C=C/CN(C)CC1=CC2=CC=CC=C2C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

877265-30-0 | |

| Record name | Isoterbinafine hydrochloride, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0877265300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ISOTERBINAFINE HYDROCHLORIDE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MXZ81Y4D7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereochemical Characterization and Elucidation of E Isoterbinafine Hydrochloride

Principles of E/Z Isomerism and Geometrical Stereoisomerism

Geometrical isomerism, a form of stereoisomerism, arises in molecules where rotation around a bond is restricted. docbrown.info This is most commonly observed in compounds containing a carbon-carbon double bond (C=C). docbrown.infostudymind.co.uk Unlike single bonds, which allow for free rotation, the π-bond in an alkene prevents the attached groups from rotating, fixing their spatial positions relative to each other. studymind.co.uk This rigidity can lead to the existence of two different isomers if each carbon atom of the double bond is attached to two different groups. studymind.co.uklibretexts.org

These isomers, known as geometric isomers or diastereomers, have the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. youtube.comyoutube.com This difference in spatial arrangement results in distinct physical and chemical properties.

Historically, the terms cis and trans were used to describe geometric isomers. A cis isomer has similar groups on the same side of the double bond, while a trans isomer has them on opposite sides. science-revision.co.uk However, this system becomes ambiguous for alkenes with three or four different substituents. science-revision.co.uk

To address this limitation, the E/Z notation system, based on the Cahn-Ingold-Prelog (CIP) priority rules, was developed and is now the standard IUPAC-approved method. docbrown.infowikipedia.org The system assigns a priority (high or low) to the two groups attached to each carbon of the C=C double bond. libretexts.org

Z-isomer : If the two higher-priority groups are on the same side of the double bond (from the German zusammen, meaning "together"). science-revision.co.uk

E-isomer : If the two higher-priority groups are on opposite sides of the double bond (from the German entgegen, meaning "opposite"). science-revision.co.uk

The designation of (E)-Isoterbinafine hydrochloride specifically indicates that the higher-priority groups on the carbons of the C=C double bond are on opposite sides.

Table 1: Cahn-Ingold-Prelog (CIP) Priority Rules

| Priority Rule | Description | Example |

|---|---|---|

| Rule 1: Atomic Number | The atom directly attached to the double bond carbon with the higher atomic number receives higher priority. docbrown.info | -Br (Z=35) > -Cl (Z=17) > -O (Z=8) > -N (Z=7) > -C (Z=6) > -H (Z=1) |

| Rule 2: Next Atom | If the first atoms are identical (a tie), move to the next atoms along the chain until a point of difference is found. The group with the atom of higher atomic number at the first point of difference gets higher priority. wikipedia.org | -CH2Br > -CH2Cl because Br has a higher atomic number than Cl. |

| Rule 3: Multiple Bonds | Atoms in a double or triple bond are treated as if they were bonded to an equivalent number of single-bonded atoms. libretexts.org | A -C=O group is treated as a carbon bonded to two oxygen atoms. A -C≡N group is treated as a carbon bonded to three nitrogen atoms. |

Spectroscopic and Diffraction-Based Stereochemical Assignment Methodologies

A suite of powerful analytical techniques is available to determine the precise three-dimensional structure of molecules like (E)-Isoterbinafine hydrochloride, confirming both its geometric isomerism and the configuration of its chiral center.

X-ray crystallography stands as the most definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. nih.govlibretexts.org By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed electron density map of the molecule can be generated, revealing the precise coordinates of each atom. libretexts.org

This technique provides an unambiguous determination of the relative configuration of all stereocenters in a molecule. nih.gov For (E)-Isoterbinafine, this would confirm the trans orientation of the substituents across the double bond.

Furthermore, for chiral molecules, X-ray crystallography can determine the absolute configuration (e.g., R or S). This is achieved by analyzing the anomalous dispersion of X-rays, a phenomenon that occurs when the X-ray frequency is near the absorption edge of an atom in the crystal. numberanalytics.com This effect violates Friedel's law, creating small but measurable differences in the intensities of specific pairs of reflections (Bijvoet pairs), which can be used to establish the true handedness of the molecule. numberanalytics.com The formation of a hydrochloride salt can be advantageous for this process, as the presence of a heavier atom like chlorine can enhance the anomalous scattering effect.

Table 2: Features of X-ray Crystallography for Stereochemical Analysis

| Feature | Description |

|---|---|

| Principle | Diffraction of X-rays by the ordered array of atoms in a single crystal. libretexts.org |

| Information Obtained | Precise 3D molecular structure, including bond lengths, bond angles, and torsional angles. |

| Stereochemical Data | Unambiguous determination of relative configuration. Can determine absolute configuration through anomalous dispersion. |

| Requirement | A high-quality single crystal of the compound. numberanalytics.com |

| Strengths | Considered the "gold standard" for structural determination; provides definitive proof of stereochemistry. nih.gov |

| Limitations | Growing a suitable single crystal can be challenging or impossible for some compounds. numberanalytics.com |

Chiroptical techniques investigate the differential interaction of a chiral substance with left and right circularly polarized light. Electronic Circular Dichroism (CD) spectroscopy is a widely used chiroptical method that measures the difference in absorption of left and right circularly polarized light by a chiral molecule. nih.govportlandpress.com This differential absorption, known as the Cotton effect, is only observed for chiral molecules within their absorption bands. portlandpress.com

The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure, including both its absolute configuration and its conformational preferences. Enantiomers, being non-superimposable mirror images, will produce CD spectra that are equal in magnitude but opposite in sign. portlandpress.com This makes CD an excellent tool for:

Assigning Absolute Configuration : By comparing the experimental CD spectrum of an unknown compound to that of a known standard or to a spectrum predicted by theoretical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT), the absolute configuration can be determined. acs.org

Assessing Enantiomeric Purity : The magnitude of the CD signal is proportional to the enantiomeric excess of the sample. nih.govhindsinstruments.com A racemic mixture, having no net chirality, is CD-silent. nih.gov

For a molecule like (E)-Isoterbinafine, which contains a chiral center, CD spectroscopy can be used to confirm the configuration of that center and to ensure the enantiomeric purity of the sample.

Table 3: Principles of Circular Dichroism (CD) Spectroscopy

| Concept | Description |

|---|---|

| Phenomenon | Differential absorption (ΔA = A_L - A_R) of left (L) and right (R) circularly polarized light by a chiral molecule. |

| Cotton Effect | The characteristic positive or negative peaks observed in a CD spectrum, corresponding to UV-Vis absorption bands. |

| Relationship to Chirality | Only chiral molecules exhibit CD signals. Enantiomers give mirror-image spectra. |

| Applications | Determination of absolute configuration, analysis of enantiomeric purity, and studies of molecular conformation. nih.govacs.org |

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. youtube.comnih.gov While standard NMR techniques confirm the connectivity of a molecule, advanced methods can provide detailed stereochemical information.

For determining the geometry of the double bond in (E)-Isoterbinafine, the Nuclear Overhauser Effect (NOE) is particularly powerful. NOE is a phenomenon where the magnetization of one nucleus can be transferred to a nearby nucleus through space. For the (E)-isomer, an NOE would be expected between protons that are on the same side of the double bond, while for the (Z)-isomer, the NOE would be observed between a different set of protons.

To determine the absolute configuration of the chiral center, several NMR strategies can be employed:

Chiral Derivatizing Agents (CDAs) : The compound of interest is reacted with a chiral reagent (e.g., Mosher's acid) to form a mixture of diastereomers. Diastereomers have different physical properties and, crucially, distinct NMR spectra. By analyzing the differences in the chemical shifts (Δδ) of the protons near the newly formed chiral center in the two diastereomers, the absolute configuration of the original molecule can be deduced.

Chiral Solvating Agents (CSAs) : A chiral solvent is used to create transient diastereomeric complexes with the enantiomers of the analyte. This can induce small but detectable differences in the NMR spectra of the two enantiomers, allowing for their differentiation and quantification.

2D NMR Techniques : Experiments like COSY, HSQC, and HMBC are essential for assigning all proton and carbon signals, which is a prerequisite for any detailed stereochemical analysis. nih.gov For instance, a full analysis of these spectra enabled the complete assignment of proton and carbon atoms in terbinafine (B446). nih.gov

Table 4: Advanced NMR Methods for Stereochemical Elucidation

| Method | Principle | Application |

|---|---|---|

| Nuclear Overhauser Effect (NOE) | Magnetization transfer between nuclei that are close in space (< 5 Å). | Determination of relative stereochemistry, including the geometry of double bonds (E vs. Z). |

| Chiral Derivatizing Agents (CDAs) | Covalent reaction with a chiral reagent to form diastereomers with distinct NMR spectra. | Determination of absolute configuration and enantiomeric purity. |

| Chiral Solvating Agents (CSAs) | Use of a chiral solvent to form transient, non-covalent diastereomeric complexes. | Enantiomeric discrimination and determination of enantiomeric excess. |

| 2D NMR (COSY, HSQC, HMBC) | Correlation spectroscopy to establish connectivity between atoms (H-H, C-H). | Complete structural assignment necessary for stereochemical analysis. nih.gov |

Computational Chemistry Approaches to Stereochemical Analysis and Conformational Studies

Computational chemistry has become an indispensable tool that complements experimental techniques in stereochemical analysis. fiveable.me By modeling molecules and calculating their properties, chemists can predict structures, energies, and spectroscopic data, which aids in the interpretation of experimental results. acs.org

For a flexible molecule like (E)-Isoterbinafine, conformational analysis is the first critical step. researchgate.net Using methods like molecular mechanics (MM) or quantum mechanics (QM), a systematic search can be performed to identify all low-energy conformations (the conformational ensemble). fiveable.me The understanding is that the observed properties of a molecule are a Boltzmann-weighted average of the properties of its accessible conformers. researchgate.net

Once the conformational landscape is understood, computational methods can be used to:

Predict Spectroscopic Data : Quantum mechanics methods, particularly Density Functional Theory (DFT), can be used to calculate NMR chemical shifts and coupling constants, as well as CD spectra for different stereoisomers. acs.org By comparing the calculated spectra for the possible isomers (e.g., (R) vs. (S) or (E) vs. (Z)) with the experimental data, the correct structure can be assigned with a high degree of confidence.

Determine Relative Energies : Calculations can determine the relative thermodynamic stabilities of different isomers. For example, it can be computationally confirmed that the (E)-isomer of a particular alkene is more stable than the (Z)-isomer.

Analyze Ligand-Receptor Interactions : Molecular docking studies can predict how different stereoisomers bind to a biological target, such as an enzyme. mdpi.com This can provide a rationale for why one isomer is biologically active while another is not, as is the case for terbinafine and its Z-isomer. google.com

The integration of computational chemistry with experimental spectroscopy (e.g., QM/NMR or QM/CD) provides a powerful, synergistic approach to solving complex stereochemical problems.

Table 5: Computational Methods in Stereochemical Analysis

| Method | Description | Application in Stereochemistry |

|---|---|---|

| Molecular Mechanics (MM) | Uses classical physics (force fields) to calculate the energy of a molecule based on bond lengths, angles, and torsions. fiveable.me | Rapid conformational searching and generation of low-energy conformer ensembles. |

| Quantum Mechanics (QM) | Solves the Schrödinger equation to describe the electronic structure of a molecule. Methods include ab initio and Density Functional Theory (DFT). fiveable.me | Accurate calculation of molecular energies, geometries, and spectroscopic properties (NMR, CD) for comparison with experimental data. |

| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com | Elucidating the stereochemical basis of drug-receptor interactions and predicting the bioactive conformation. nih.gov |

Investigation of Biological Activities: Enzymatic and Molecular Interactions

Mechanism of Action Studies: Inhibition of Squalene (B77637) Epoxidase

(E)-Isoterbinafine hydrochloride, structurally identical to the active antifungal agent terbinafine (B446), is a potent inhibitor of squalene epoxidase. nih.govpharmacompass.com This enzyme catalyzes the conversion of squalene to 2,3-oxidosqualene, a critical step in the ergosterol (B1671047) biosynthesis pathway. psu.edunih.gov By inhibiting this enzyme, the compound disrupts the production of ergosterol, leading to a cascade of events that compromise the integrity and function of the fungal cell membrane. nih.gov The inhibition also causes an accumulation of squalene within the cell, which at high concentrations is toxic and further contributes to cell death. nih.gov

Detailed in vitro kinetic studies on terbinafine, the (E)-isomer of isoterbinafine, have elucidated its potent and specific inhibitory profile against fungal squalene epoxidase. The inhibition is characterized as noncompetitive with respect to the substrate, squalene. pharmacompass.compsu.edu This indicates that the inhibitor does not bind to the same active site as squalene but rather to an allosteric site on the enzyme. This binding event alters the enzyme's conformation, thereby reducing its catalytic efficiency. psu.edu

The inhibitory potency of terbinafine varies between different fungal species. For instance, against the squalene epoxidase from Trichophyton rubrum, a common dermatophyte, terbinafine exhibits a 50% inhibitory concentration (IC50) of 15.8 nM. pharmacompass.compsu.edu In studies with Candida albicans, the inhibition constant (Ki) for terbinafine has been reported to be 30 nM. nih.gov In contrast, the inhibition of mammalian squalene epoxidase occurs at much higher concentrations, with a Ki of 77 µM for the rat liver enzyme, highlighting the selective nature of the compound for the fungal enzyme. nih.gov

Table 1: In Vitro Inhibition of Squalene Epoxidase by Terbinafine ((E)-Isoterbinafine)

| Organism | Enzyme Source | Inhibition Metric | Value |

| Trichophyton rubrum | Microsomes | IC50 | 15.8 nM |

| Candida albicans | - | Ki | 30 nM |

| Rat | Liver | Ki | 77 µM |

Data sourced from studies on terbinafine.

Molecular modeling and docking studies have provided insights into the binding of terbinafine to squalene epoxidase at an atomic level. psu.edu These studies suggest that the lipophilic portion of the terbinafine molecule, specifically the tert-butyl group, orients itself within a hydrophobic pocket of the enzyme. psu.edu This binding induces conformational changes in the enzyme, which in turn prevents the natural substrate, squalene, from accessing the active site. psu.edu

A key interaction stabilizing the enzyme-inhibitor complex is a hydrogen bond formed between the nitrogen atom of the terbinafine's tertiary amine and the hydroxyl group of a tyrosine residue (Tyr90 in Saccharomyces cerevisiae) within the binding pocket. psu.edu Furthermore, strong attractive interactions have been observed with amino acid residues that, when mutated, confer resistance to terbinafine, further validating the binding model. psu.edu The noncompetitive nature of the inhibition is explained by this allosteric binding mechanism, where the inhibitor binds to a site distinct from the substrate-binding site, yet influences the enzyme's catalytic activity. psu.edu

Comparative Analysis of Isomeric Biological Activities: (E)- vs. (Z)-Isomers

The stereochemistry of the double bond in the allylamine (B125299) side chain of isoterbinafine is a critical determinant of its biological activity. Terbinafine itself is the (E)-isomer. nih.gov The alternative configuration, the (Z)-isomer, has been shown to possess significantly lower biological activity. nih.gov This underscores the importance of the specific geometric arrangement of the molecule for effective binding to and inhibition of squalene epoxidase. The spatial orientation of the naphthylmethyl and the tert-butylalkynyl groups, as dictated by the (E)-configuration, is crucial for fitting into the enzyme's binding pocket and eliciting a potent inhibitory response.

Structure-Activity Relationship (SAR) Studies of (E)-Isoterbinafine Hydrochloride and its Analogues

Structure-activity relationship (SAR) studies on terbinafine and its analogues have provided valuable information on the structural features required for potent antifungal activity. These studies help in understanding why (E)-Isoterbinafine hydrochloride is an effective inhibitor of squalene epoxidase.

Ligand-based SAR studies, which analyze the relationship between the chemical structures of a series of compounds and their biological activities, have highlighted several key features of the terbinafine scaffold. The tertiary amino group is considered crucial for high potency, as it is involved in a key hydrogen bonding interaction with the enzyme. pharmacompass.compsu.edu The tert-butyl group at the end of the side chain also plays a significant role, likely by anchoring the molecule within a hydrophobic pocket of the enzyme. pharmacompass.compsu.edu Furthermore, the presence of a conjugated enyne system (a double bond and a triple bond) in the side chain is characteristic of a subclass of allylamine derivatives with enhanced antifungal activity. nih.gov

Receptor-based SAR and molecular docking studies utilize the three-dimensional structure of the target enzyme to understand ligand binding. mdpi.com Docking simulations of terbinafine with models of fungal squalene epoxidase have confirmed the importance of the interactions observed in ligand-based SAR. psu.edu These studies show that the (E)-isomer fits snugly into the binding pocket, allowing for the critical hydrogen bond and hydrophobic interactions to occur. psu.edu The rigidity and specific geometry conferred by the (E)-double bond are essential for positioning the functional groups of the molecule correctly for optimal interaction with the enzyme's allosteric site. Any deviation from this specific three-dimensional arrangement, as would be the case with the (Z)-isomer, would likely disrupt these key interactions, leading to a significant loss of inhibitory activity.

Preclinical Research Frameworks and Experimental Designs for E Isoterbinafine Hydrochloride

General Principles of Preclinical Study Design and Their Scientific Rationale

The foundation of any preclinical research program lies in a well-structured study design that is scientifically sound and ethically responsible. Preclinical research can be broadly categorized into two complementary modes: hypothesis-generating (exploratory) and hypothesis-testing (confirmatory) research. nih.govnih.govnih.gov This dual approach ensures both the discovery of new therapeutic avenues and the rigorous validation of promising candidates before they advance to clinical trials. nih.govmazums.ac.ir

Exploratory research is the initial phase of investigation, characterized by its flexibility and aim to generate new hypotheses. nih.govmdpi.com For (E)-Isoterbinafine hydrochloride, this would involve broad, screening-level experiments to understand its basic biological profile. The primary goal is to explore a wide range of possibilities and identify potential areas of interest that warrant further investigation. nih.govnih.gov

Key characteristics of exploratory studies include:

Broad Scope: Investigating a wide array of potential targets and effects.

Flexibility in Design: Study designs may be less rigid, allowing for adaptation as new data emerges. fda.gov

For (E)-Isoterbinafine hydrochloride, exploratory studies would aim to answer fundamental questions such as:

Does it possess any antifungal activity?

What is its spectrum of activity against various fungal species?

Does it interact with any known antifungal drug targets?

What is its basic cytotoxicity profile against mammalian cells?

These initial studies provide the foundational knowledge necessary to design more focused and rigorous confirmatory research. mdpi.com

Confirmatory research is designed to rigorously test the hypotheses generated during the exploratory phase. nih.gov These studies are characterized by their stringent design, pre-defined endpoints, and robust statistical analysis to minimize bias and ensure the reproducibility of results. The primary objective is to provide strong evidence for or against a specific, predefined hypothesis. nih.govnih.gov

Key features of confirmatory studies include:

Pre-specified Hypotheses: Clear and specific questions are formulated before the study begins.

Rigorous Study Design: This includes randomization, blinding, and the use of appropriate controls to reduce bias.

Statistical Power: Studies are designed with a sufficient sample size to detect a meaningful effect if one exists.

Focus on Validation: The goal is to confirm or refute the initial exploratory findings with a high degree of confidence.

For (E)-Isoterbinafine hydrochloride, a confirmatory study might be designed to test the specific hypothesis that "(E)-Isoterbinafine hydrochloride inhibits the growth of Trichophyton rubrum with a specific minimum inhibitory concentration (MIC)."

| Feature | Hypothesis Generating (Exploratory) Research | Hypothesis Testing (Confirmatory) Research |

| Objective | Generate new theories and hypotheses. nih.gov | Test specific, pre-defined hypotheses. nih.gov |

| Starting Point | Loosely formulated ideas or observations. fda.gov | Well-defined research questions. |

| Design Flexibility | High, allows for adaptation. fda.gov | Low, design is pre-specified and rigid. |

| Statistical Approach | Primarily descriptive statistics. | Inferential statistics with p-values and confidence intervals. |

| Outcome | Generation of new research avenues. ijdrt.com | Strong evidence to support or refute a hypothesis. |

In Vitro and Ex Vivo Research Models for Biological Assessment

In vitro and ex vivo models are fundamental to the preclinical evaluation of any new chemical entity. These non-animal methods provide a controlled environment to assess the biological activity and potential toxicity of a compound like (E)-Isoterbinafine hydrochloride before proceeding to more complex and costly in vivo studies.

In vitro studies for (E)-Isoterbinafine hydrochloride would involve a tiered approach:

Primary Antifungal Screening: Initial assessment of antifungal activity against a panel of clinically relevant fungi. This would typically involve broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits visible fungal growth. nih.gov

Spectrum of Activity: If initial activity is observed, the screening would be expanded to a broader range of fungal species, including yeasts, molds, and dermatophytes, to determine the compound's spectrum of activity. nih.gov

Mechanism of Action Studies: Investigating how the compound exerts its antifungal effect. For an analogue of Terbinafine (B446), a key investigation would be its effect on squalene (B77637) epoxidase, the target of the parent drug.

Cytotoxicity Assays: Evaluating the compound's toxicity against various mammalian cell lines to establish a preliminary therapeutic index.

Ex vivo models, which utilize tissues from a living organism outside of that organism, can provide more complex and physiologically relevant data. For a topically applied antifungal, an ex vivo skin permeation study using porcine or human skin would be crucial to assess the compound's ability to penetrate the skin and reach the site of infection.

| Study Type | Model | Purpose for (E)-Isoterbinafine Hydrochloride | Key Endpoints |

| In Vitro | Broth Microdilution Assay | Determine antifungal potency | Minimum Inhibitory Concentration (MIC) |

| In Vitro | Fungal Cell Viability Assay | Assess fungicidal vs. fungistatic activity | Minimum Fungicidal Concentration (MFC) |

| In Vitro | Squalene Epoxidase Enzyme Assay | Investigate mechanism of action | IC50 (half-maximal inhibitory concentration) |

| In Vitro | Mammalian Cell Culture | Evaluate potential for toxicity | CC50 (half-maximal cytotoxic concentration) |

| Ex Vivo | Franz Diffusion Cell with Skin | Assess skin penetration and retention | Permeation rate, skin deposition |

Utilization of Animal Models in Preclinical Investigations (focusing on model development and validation for research applications)

Animal models are an indispensable component of preclinical research, providing a systemic context to evaluate the efficacy and pharmacokinetics of a potential new drug. The choice of animal model is critical and depends on the specific indication being studied. For a compound like (E)-Isoterbinafine hydrochloride, with a parent compound active against dermatophytes, a guinea pig model of dermatophytosis would be highly relevant. For systemic fungal infections, murine models of candidiasis or aspergillosis are commonly used.

The development and validation of these models are crucial for ensuring their predictive value for human disease. This involves:

Inducing a consistent and reproducible infection: This may involve immunosuppression of the animals to facilitate infection.

Characterizing the disease progression: Monitoring clinical signs, fungal burden in target organs, and other relevant biomarkers.

Validating the model with standard-of-care agents: Demonstrating that the model can detect the efficacy of known antifungal drugs.

Once a model is validated, it can be used to evaluate the in vivo efficacy of (E)-Isoterbinafine hydrochloride. Key outcome measures in these studies often include survival rates, reduction in fungal burden in target organs (e.g., skin, kidneys, lungs), and clinical scores.

| Animal Model | Fungal Pathogen | Potential Application for (E)-Isoterbinafine Hydrochloride | Primary Efficacy Endpoints |

| Guinea Pig | Trichophyton mentagrophytes | Evaluation of topical efficacy against dermatophytosis | Fungal burden in skin, clinical score of skin lesions |

| Mouse (immunosuppressed) | Candida albicans | Assessment of systemic efficacy against candidiasis | Survival, kidney fungal burden |

| Mouse (immunosuppressed) | Aspergillus fumigatus | Evaluation of systemic efficacy against aspergillosis | Survival, lung fungal burden |

| Rabbit | Aspergillus fumigatus | In-depth pharmacokinetic/pharmacodynamic (PK/PD) studies | Plasma and tissue drug concentrations, fungal burden |

Bioanalytical Methodologies for Quantification in Biological Matrices in Preclinical Settings

The ability to accurately quantify a drug and its metabolites in biological matrices is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME), which collectively constitute its pharmacokinetic profile. For (E)-Isoterbinafine hydrochloride, robust bioanalytical methods would need to be developed and validated for various biological samples, including plasma, urine, and tissue homogenates.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is the gold standard for bioanalytical quantification due to its high sensitivity, specificity, and throughput. The development of an LC-MS/MS method for (E)-Isoterbinafine hydrochloride would involve:

Method Development: Optimizing chromatographic conditions to separate the analyte from endogenous matrix components and potential metabolites. This would also require the synthesis or procurement of a stable isotope-labeled internal standard.

Method Validation: A rigorous validation process according to regulatory guidelines to ensure the method is accurate, precise, selective, sensitive, and stable. Key validation parameters include linearity, accuracy, precision (intra- and inter-day), recovery, and matrix effect.

Sample Analysis: Application of the validated method to quantify (E)-Isoterbinafine hydrochloride in samples from preclinical pharmacokinetic and efficacy studies.

| Biological Matrix | Analytical Technique | Purpose for (E)-Isoterbinafine Hydrochloride | Key Validation Parameters |

| Plasma/Serum | LC-MS/MS | Determine systemic exposure and pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life). | Accuracy, Precision, Linearity, Lower Limit of Quantification (LLOQ), Selectivity. |

| Urine | LC-MS/MS | Investigate excretion pathways and identify metabolites. | Accuracy, Precision, Linearity, LLOQ, Selectivity. |

| Tissue Homogenate (e.g., skin, liver, kidney) | LC-MS/MS | Assess drug distribution to target organs and potential sites of metabolism or toxicity. | Accuracy, Precision, Linearity, LLOQ, Selectivity, Recovery. |

Advanced Analytical Method Development and Validation for E Isoterbinafine Hydrochloride

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of (E)-Isoterbinafine hydrochloride, allowing for its separation from the main component, Terbinafine (B446), and other related impurities.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of Terbinafine and its related substances, including the (E)-Isoterbinafine isomer. asianpubs.org Reversed-phase HPLC (RP-HPLC) methods are particularly prevalent due to their efficiency in separating compounds with varying polarities. asianpubs.orgresearchgate.net

Several validated RP-HPLC methods have been developed for the simultaneous determination of Terbinafine and its impurities. nih.govnih.gov These methods are crucial for stability-indicating assays, capable of separating the active ingredient from its degradation products. nih.gov A key aspect of method development is the selection of the stationary phase (column) and mobile phase to achieve optimal resolution. Columns such as C18 and cyano (CN) are commonly employed. asianpubs.orgnih.govnih.gov

The mobile phase composition is carefully optimized and often consists of a buffered aqueous solution mixed with organic modifiers like acetonitrile (B52724) and/or methanol (B129727). asianpubs.orgnih.govwjpsonline.com The pH of the buffer is a critical parameter that influences the retention and peak shape of the analytes. asianpubs.orgwjpsonline.com Detection is typically performed using a UV detector at wavelengths where the compound exhibits maximum absorbance, such as 220 nm, 223 nm, 226 nm, or 280 nm. asianpubs.orgnih.govwjpsonline.com The United States Pharmacopoeia describes an HPLC method using a C18 column with a gradient elution of a buffered mobile phase, acetonitrile, and methanol at 40 °C. nih.gov

The table below summarizes various HPLC methodologies developed for the analysis of Terbinafine and its impurities, which are applicable for the separation and quantification of (E)-Isoterbinafine hydrochloride.

Interactive Table 1: HPLC Methodologies for Terbinafine and its Isomers

| Stationary Phase (Column) | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Application | Reference |

|---|---|---|---|---|---|

| NUCLEOSIL 100-5-CN | Tetrahydrofuran, acetonitrile, citrate (B86180) buffer pH 4.50 (10:20:70, v/v/v) | 0.8 | 226 | Simultaneous determination of Terbinafine and its impurities. | nih.govnih.gov |

| ZORBAX Eclips XDB C18 | Water (pH 3.4 with triethylamine (B128534) and trifluoroacetic acid), isopropyl alcohol, methanol (40:12:48, v/v/v) | 1.0 | 222 | Stability-indicating assay. | nih.gov |

| RP-C18 | Buffer (potassium dihydrogen phosphate (B84403) and sodium 1-decanesulfonate, pH 3.0), acetonitrile (65:35 v/v) | 1.8 | 220 | Estimation of Terbinafine in pharmaceutical dosage forms. | asianpubs.org |

| BDS Hypersil C18 | K2HPO4 buffer (pH 7.5), Methanol, Acetonitrile (15:35:50 v/v/v) | Not Specified | 223 | Stability-indicating method. | wjpsonline.com |

While HPLC is more common, Gas Chromatography (GC) presents a viable and eco-friendly alternative for the analysis of (E)-Isoterbinafine hydrochloride, provided the compound is thermally stable or can be derivatized to become volatile. japsonline.com A GC method coupled with a Flame Ionization Detector (FID) has been developed for the estimation of Terbinafine HCl in tablet dosage forms. japsonline.com

This method utilizes a Zebron DB drug column and a programmed temperature gradient to achieve separation. The temperature program starts at 230°C, ramps to 240°C, and then further to 250°C, with a total run time of just over 10 minutes. japsonline.com The drug is eluted with a retention time of 8.5 minutes. japsonline.com This GC method was validated according to ICH guidelines and demonstrated good linearity in the concentration range of 10–60 µg/ml. japsonline.com The limit of detection (LOD) and limit of quantification (LOQ) were reported to be 0.88 µg/ml and 2.69 µg/ml, respectively. japsonline.com The development of such a method indicates the potential for GC in the routine quality control of Terbinafine and its isomers, offering a "green" analytical approach. japsonline.com

Stereoisomeric purity is a critical quality attribute for many pharmaceuticals. (E)-Isoterbinafine hydrochloride possesses a carbon-carbon double bond, giving rise to (E) and (Z) geometric isomers (diastereomers). google.com While not chiral in the sense of having enantiomers, the separation of these diastereomers is essential for quality control, as they can have different biological activities. google.comyoutube.com

Chiral chromatography, particularly chiral HPLC, is the definitive technique for separating stereoisomers. ntu.edu.sg This is achieved by using a chiral stationary phase (CSP) that interacts differently with each isomer. ntu.edu.sgnih.gov There are various types of CSPs, with polysaccharide-based columns (e.g., derivatized cellulose (B213188) or amylose) being the most versatile and widely used. youtube.comnih.gov

The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte isomers and the chiral selector on the stationary phase, leading to different retention times. youtube.com The choice of mobile phase, which can range from normal-phase (e.g., hexane/alcohol mixtures) to reversed-phase and polar-organic modes, is crucial for achieving enantio- or diastereo-resolution. nih.gov The development of methods to separate the (Z)-isomer of Terbinafine from the active (E)-isomer highlights the importance of this type of analysis. google.com These same principles and techniques are directly applicable to the stereoisomeric purity assessment of (E)-Isoterbinafine hydrochloride, ensuring the desired isomer is present and controlling the level of the corresponding (Z)-isomer impurity.

Spectroscopic Methods for Structural Characterization and Quantification

Spectroscopic methods are indispensable for the structural confirmation and quantitative measurement of (E)-Isoterbinafine hydrochloride.

UV-Visible spectrophotometry is a simple, rapid, and cost-effective method widely used for the quantitative determination of Terbinafine and its isomers in bulk and pharmaceutical dosage forms. humanjournals.comnih.govresearchgate.net The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte. ijnrd.org

The analysis involves dissolving the sample in a suitable solvent and measuring its absorbance at the wavelength of maximum absorption (λmax). researchgate.net Various solvents have been utilized, including methanol and 0.1N hydrochloric acid. researchgate.netijnrd.orgscholarsresearchlibrary.com The choice of solvent can influence the λmax. scholarsresearchlibrary.com For instance, in 0.1N HCl, the λmax for Terbinafine HCl has been reported at 222.6 nm and 223 nm, while in methanol, it has been observed at 224 nm and 282 nm. humanjournals.comijnrd.orgscholarsresearchlibrary.com These methods have been validated for linearity, accuracy, and precision, proving their suitability for routine laboratory use. nih.govscholarsresearchlibrary.com

Interactive Table 2: UV-Visible Spectrophotometry Methods for Terbinafine

| Solvent | λmax (nm) | Linearity Range (µg/mL) | Correlation Coefficient (r/r²) | Reference |

|---|---|---|---|---|

| 0.1N HCl | 223 | 1-3.5 | r² = 0.995 | researchgate.netijnrd.orgscholarsresearchlibrary.com |

| Methanol | 224 | 0.4–2.8 | r = 0.998 | humanjournals.com |

| 0.1 mol/L Acetic Acid | 282 | 0.2–4.0 | Not Specified | ijnrd.org |

| Methanol | 282 | 10–70 | r = 0.999 | ijnrd.org |

Fluorescence spectrophotometry is another spectroscopic technique that offers high sensitivity and selectivity for the quantification of fluorescent compounds. horiba.com The principle involves exciting a molecule at a specific wavelength, causing it to move to a higher electronic energy state. Upon returning to the ground state, it emits light at a longer wavelength, and the intensity of this emitted light is measured.

While it has been noted as a potential analytical method for Terbinafine, specific, detailed, and validated spectrofluorimetric methods for (E)-Isoterbinafine hydrochloride are not extensively documented in readily available scientific literature. researchgate.netresearchgate.net The development of such a method would require the determination of optimal excitation and emission wavelengths for (E)-Isoterbinafine hydrochloride, as well as validation of parameters such as linearity, sensitivity (LOD/LOQ), accuracy, and precision. Given the conjugated system involving the naphthalene (B1677914) ring and the enyne chain in its structure, the molecule is expected to be fluorescent, suggesting that fluorescence spectrophotometry could be a powerful tool for its trace-level quantification. nih.govnih.gov

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry (MS) stands as a powerful analytical tool for the unequivocal identification and sensitive quantification of (E)-Isoterbinafine hydrochloride. Its high specificity and sensitivity make it an indispensable technique in pharmaceutical analysis.

Identification: The primary identification of (E)-Isoterbinafine hydrochloride via MS is achieved through the determination of its molecular weight. The compound has a molecular formula of C21H25N and a molecular weight of approximately 291.4 g/mol . nih.govfda.gov High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition. In addition to the molecular ion peak, the fragmentation pattern of (E)-Isoterbinafine hydrochloride in the mass spectrometer provides a unique fingerprint for its structural elucidation and confirmation. This is particularly important for distinguishing it from its (Z)-isomer and other related impurities.

Quantification: For quantitative purposes, liquid chromatography coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) is the method of choice. These techniques offer excellent selectivity and low detection limits, which are essential for monitoring impurity levels in bulk drug substances and finished pharmaceutical products. In a typical LC-MS/MS method, specific precursor-to-product ion transitions are monitored in multiple reaction monitoring (MRM) mode, which significantly enhances the signal-to-noise ratio and minimizes matrix interference, allowing for accurate quantification even at trace levels.

Electrochemical Techniques for Analytical Determination

Electrochemical methods present a viable alternative for the determination of (E)-Isoterbinafine hydrochloride, offering advantages such as rapidity, simplicity, and cost-effectiveness. While specific studies on the electrochemical behavior of (E)-Isoterbinafine hydrochloride are not extensively documented, the electrochemical properties of the structurally similar Terbinafine hydrochloride suggest the applicability of these techniques. researchgate.net

Voltammetric techniques, such as cyclic voltammetry and differential pulse voltammetry, could be explored for the analysis of (E)-Isoterbinafine hydrochloride. These methods would be based on the oxidation or reduction of the electroactive moieties within the molecule at a specific potential. The development of such a method would involve the optimization of various parameters, including the type of working electrode, the composition of the supporting electrolyte, and the pH of the medium, to achieve a well-defined and reproducible electrochemical response suitable for quantitative analysis.

Comprehensive Analytical Method Validation Protocols

A comprehensive validation of any analytical method is mandatory to ensure its reliability, reproducibility, and fitness for its intended purpose. The validation process for methods developed for (E)-Isoterbinafine hydrochloride would adhere to the guidelines established by regulatory bodies such as the International Council for Harmonisation (ICH). The following subsections detail the key validation parameters.

Accuracy is the measure of the closeness of the analytical results obtained by the method to the true value. It is typically assessed by analyzing a sample with a known concentration of (E)-Isoterbinafine hydrochloride (e.g., a certified reference material) or by performing recovery studies on a placebo matrix spiked with known amounts of the analyte.

Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst precision), and reproducibility (inter-laboratory precision). For instance, a reported high-performance liquid chromatography (HPLC) method for terbinafine hydrochloride demonstrated excellent intra- and inter-day precision with a relative standard deviation (RSD) of less than 1.23%. nih.gov

Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The linearity of a method is determined by analyzing a series of dilutions of a standard solution of (E)-Isoterbinafine hydrochloride and plotting the analytical response against the concentration. A linear relationship is typically confirmed by a correlation coefficient (r²) close to 1. For example, a UV-spectrophotometric method for terbinafine hydrochloride was found to be linear over a concentration range of 5–30 µg/mL with a correlation coefficient of 0.999. researchgate.net

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These parameters are crucial for methods intended for impurity analysis. For terbinafine hydrochloride, various methods have reported a range of LOD and LOQ values. For instance, one HPLC method reported an LOD of 0.22 µg/mL and an LOQ of 0.66 µg/mL, while a UV-spectrophotometric method had an LOD of 0.42 µg/mL and an LOQ of 1.30 µg/mL. nih.gov

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. For chromatographic methods, specificity is demonstrated by the resolution of the analyte peak from other potential peaks. In the case of (E)-Isoterbinafine hydrochloride, the method must be able to distinguish it from Terbinafine hydrochloride and other related impurities.

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage. For an HPLC method, robustness would be evaluated by intentionally varying parameters such as the pH of the mobile phase, the column temperature, and the flow rate, and observing the effect on the analytical results.

Formulation Science Research for Academic Studies of E Isoterbinafine Hydrochloride

Principles of Excipient Selection and Compatibility for Research Formulations

The selection of appropriate excipients is a foundational step in creating a research formulation that ensures the stability and reliable performance of the active compound. researchgate.net For a poorly soluble molecule like (E)-Isoterbinafine hydrochloride, excipients are not merely inert fillers but functional components that can significantly influence the compound's behavior in experimental systems. drug-dev.com

The primary goal is to choose excipients that are compatible with the active molecule and can address its solubility challenges. upertis.ac.id For oral dosage forms intended for research, excipients commonly include fillers, binders, disintegrants, and solubilizers. In the context of terbinafine (B446), studies have utilized microcrystalline cellulose (B213188) as a binder and sodium starch glycolate (B3277807) as a disintegrant to facilitate the breakdown of tablets in aqueous media. researchgate.netrjptonline.org

For topical formulations, the vehicle must allow for effective solubilization and subsequent penetration of the compound into the skin. Gelling agents like Carbopol and hydroxypropyl methylcellulose (B11928114) (HPMC) are often employed to create a suitable matrix for topical delivery. rjptonline.org

Crucially, drug-excipient compatibility studies are performed to detect any potential physical or chemical interactions that could compromise the stability of (E)-Isoterbinafine hydrochloride. sjf.edu Techniques such as Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR) are instrumental in this process. sjf.edujmpas.com DSC can reveal changes in the melting point or the appearance of new thermal events, indicating an interaction, while FTIR can detect changes in the characteristic spectral peaks of the functional groups of the drug and excipient, suggesting chemical incompatibility. sjf.edujmpas.com For instance, studies on the related compound aceclofenac (B1665411) have shown interactions with magnesium stearate, a common lubricant. sjf.edu

Table 1: Common Excipients and Their Functions in Formulations for Poorly Soluble Antifungals

| Excipient Category | Example(s) | Function(s) | Reference(s) |

| Binders | Microcrystalline Cellulose, Hydroxypropyl Methylcellulose (HPMC) | Ensure tablet integrity and cohesion. Can also act as a solubilizer. | researchgate.netrjptonline.org |

| Disintegrants | Sodium Starch Glycolate, Croscarmellose Sodium | Promote rapid tablet breakup into smaller particles for faster dissolution. | researchgate.netrjptonline.org |

| Solubilizers / Surfactants | Polyoxyl 35 Castor Oil, Copovidone, Tween 80, Span 80 | Enhance the solubility of poorly soluble compounds through various mechanisms like micellization. | nveo.orgdrug-dev.commdpi.com |

| Gelling Agents | Carbopol 934/940, HPMC E5/E15 | Form a gel matrix for topical delivery, controlling viscosity and drug release. | rjptonline.org |

| Lubricants | Magnesium Stearate, Colloidal Silicon Dioxide | Prevent adhesion of tablet formulation to equipment during manufacturing. | nveo.orgrjptonline.org |

| Penetration Enhancers | Clove Oil, Peppermint Oil | Improve the diffusion of the active compound through the skin barrier in topical formulations. | rjptonline.org |

Development of Strategies for Compound Solubilization and Stability in Research Media

The poor aqueous solubility of allylamine (B125299) antifungals like terbinafine is a major hurdle in conducting academic research, as it can lead to unreliable and non-reproducible results in in vitro assays. jmpas.comresearchgate.net Therefore, various solubilization strategies are employed to enhance the concentration of (E)-Isoterbinafine hydrochloride in aqueous research media.

One effective technique is hydrotropy , which involves the addition of a high concentration of a second solute (the hydrotrope) to increase the aqueous solubility of a poorly soluble primary solute. Research on terbinafine hydrochloride has demonstrated that using hydrotropes like urea (B33335) and sodium benzoate (B1203000) can significantly enhance its solubility. jmpas.com A combination of 10% urea and 15% sodium benzoate was shown to increase the solubility ratio by over six-fold. jmpas.com

Another common approach is the use of cosolvents and surfactants to create micellar solutions or microemulsions. Surfactants like Tween 80 and cosurfactants such as ethanol (B145695) or propylene (B89431) glycol are used to form systems that can encapsulate the lipophilic drug, thereby increasing its apparent solubility in the aqueous phase. nveo.orgmdpi.com The selection of these components is often guided by solubility studies of the drug in various oils, surfactants, and co-surfactants. rjptonline.org

Complexation with cyclodextrins represents another advanced strategy. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the lipophilic part of the drug from the aqueous environment and increasing its solubility. nih.gov Studies on other antifungal agents have shown that 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is a particularly effective solubilizer. nih.gov

The stability of the compound in research media is also critical. The pH of the medium can have a significant impact on the solubility and stability of ionizable compounds. For terbinafine hydrochloride, dissolution studies are often conducted in various buffered media (e.g., phosphate (B84403) buffer pH 6.8, acetate (B1210297) buffer pH 4.5) to assess performance under different pH conditions, which is a crucial consideration for predicting behavior in biological systems. rjptonline.org

Table 2: Solubilization Strategies for Terbinafine Analogues

| Solubilization Strategy | Agents Used | Mechanism | Observed Enhancement | Reference(s) |

| Hydrotropy | Urea, Sodium Benzoate | Alteration of solvent properties and molecular aggregation. | 5-6 fold increase in solubility enhancement ratio. | jmpas.com |

| Micellization / Co-solvency | Tween 80, Ethanol, Propylene Glycol, Span 80 | Formation of micelles or microemulsions that encapsulate the drug. | Forms the basis for nanoemulsion and emulgel formulations. | nveo.orgmdpi.com |

| Complexation | 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Formation of water-soluble inclusion complexes. | Proposed as a promising solubilizer for poorly soluble antifungals. | nih.gov |

Characterization of Advanced Delivery Systems for In Vitro and Preclinical Research Applications

To overcome the delivery challenges associated with poorly soluble antifungals, advanced delivery systems such as nanoemulsions, solid lipid nanoparticles (SLNs), and nanoemulgels have been developed and characterized for research purposes. nih.gov These systems can enhance drug loading, improve stability, and facilitate transport across biological barriers like the skin. researchgate.netresearchgate.net

Nanoemulsions are colloidal dispersions of oil and water stabilized by surfactants, with droplet sizes typically in the range of 20-200 nm. nih.gov For terbinafine, oil-in-water nanoemulsions have been formulated using olive oil, Span 80 (surfactant), and propylene glycol (co-surfactant). mdpi.com These formulations are then incorporated into a gel base (e.g., Carbopol) to form a nanoemulgel , which combines the advantages of a nanoemulsion for solubility enhancement with the favorable application properties of a gel. mdpi.comresearchgate.net

The characterization of these advanced systems is crucial for ensuring their quality and performance. sysrevpharm.org Key parameters include:

Particle Size and Polydispersity Index (PDI): Measured using dynamic light scattering (DLS), these parameters determine the physical stability and potential for skin penetration. Smaller, more uniform particles are generally preferred. mdpi.comresearchgate.net Optimized terbinafine nanoemulsions have achieved particle sizes as small as 28 nm with a low PDI of 0.19. mdpi.com

Zeta Potential: This measures the surface charge of the nanoparticles and is an indicator of the stability of the colloidal dispersion. A high absolute zeta potential (e.g., -41.87 mV) suggests good stability due to electrostatic repulsion between particles. mdpi.com

Encapsulation Efficiency: This quantifies the percentage of the drug that is successfully entrapped within the delivery system and is a key metric for assessing the therapeutic potential of the formulation. acs.org

These advanced delivery systems have demonstrated enhanced performance in research models. For example, a terbinafine nanoemulsion gel showed significantly higher skin permeation (76.23%) compared to a conventional marketed cream (29.37%). researchgate.netresearchgate.net

Table 3: Characterization of Advanced Delivery Systems for Allylamine Antifungals

| Delivery System | Key Components | Typical Particle Size | Zeta Potential | Key Advantages for Research | Reference(s) |

| Nanoemulsion | Oil (e.g., Olive Oil), Surfactant (e.g., Span 80), Co-surfactant (e.g., Propylene Glycol) | 20 - 200 nm | High negative or positive value indicates stability. | Enhanced drug solubility and skin penetration. | mdpi.comnih.gov |

| Nanoemulsion Gel (NEG) | Nanoemulsion incorporated into a gelling agent (e.g., Carbopol) | ~11 nm (globule size) | Not specified | Combines enhanced solubility with favorable topical application properties and improved permeation. | researchgate.netresearchgate.net |

| Solid Lipid Nanoparticles (SLN) | Solid Lipid, Surfactant | 10 - 1000 nm | Not specified | Higher skin retention, reduced systemic transport, sustained release. | nih.gov |

| Emulgel | Gelling Agent (e.g., HPMC), Oil Phase (e.g., Liquid Paraffin), Surfactants (e.g., Tween/Span) | Not applicable | Not applicable | Dual release control from emulsion and gel phases. | rjptonline.org |

Impact of Formulation Variables on Compound Performance in Experimental Models

The performance of a formulation in experimental models is highly sensitive to its composition. Minor changes in the concentration or type of excipients can significantly alter the compound's release profile, bioavailability, and, ultimately, its measured efficacy in in vitro and preclinical studies. nih.gov

In topical formulations, the choice and concentration of the gelling agent directly impact drug release. Studies on terbinafine emulgels have shown that formulations based on HPMC exhibited faster and more complete drug release compared to those using Carbopol 940. rjptonline.org This is attributed to the different viscosities and matrix structures formed by these polymers.

The surfactant-to-cosurfactant ratio (Smix) is a critical variable in the development of nanoemulsions. The construction of pseudo-ternary phase diagrams helps identify the optimal Smix ratio that results in a stable and clear nanoemulsion region. nveo.orgmdpi.com An optimized ratio is essential for achieving the desired small particle size and stability, which in turn affects skin permeation and drug delivery. mdpi.com

The particle size of the active compound itself is another crucial variable, especially for suspension-based formulations. Research on inhaled corticosteroids has shown that reducing the particle size of the drug can significantly impact the delivered dose and the fine particle fraction, which are critical performance attributes. nih.gov While (E)-Isoterbinafine hydrochloride would likely be in solution in many research formulations, for any suspension-based systems, controlling its particle size would be paramount.

The impact of these variables is assessed through various in vitro performance tests, including:

In Vitro Drug Release: Using methods like dialysis bags or Franz diffusion cells to measure the rate and extent of drug release from the formulation into a receptor medium. rjptonline.orgmdpi.com

In Vitro Permeation Studies: Assessing the ability of the compound to penetrate through a membrane (e.g., synthetic membranes or excised skin) to predict in vivo skin absorption. researchgate.netresearchgate.net

In Vitro Antifungal Studies: Evaluating the zone of inhibition against a target fungus (e.g., Candida albicans) to confirm that the formulation maintains or enhances the compound's intrinsic activity. researchgate.netresearchgate.net Nanoemulsion gel formulations of terbinafine have demonstrated significantly larger zones of inhibition compared to marketed creams, indicating superior performance. researchgate.net

Table 4: Influence of Formulation Variables on Experimental Performance of Terbinafine Formulations

| Formulation Variable | System Studied | Impact on Performance Metric | Finding | Reference(s) |

| Gelling Agent Type | Emulgel | In Vitro Drug Release | HPMC-based gels showed higher drug release (up to 95.88%) compared to Carbopol-based gels. | rjptonline.org |

| Surfactant/Co-surfactant Ratio (Smix) | Nanoemulsion | Particle Size & Stability | Optimizing the Smix ratio is critical for forming a stable nanoemulsion with a small particle size (~28 nm). | mdpi.com |

| Formulation Type | Nanoemulsion Gel vs. Marketed Cream | In Vitro Permeation | Nanoemulsion gel showed 2.6-fold higher permeation than the marketed cream. | researchgate.netresearchgate.net |

| Formulation Type | Nanoemulsion Gel vs. Marketed Cream | In Vitro Antifungal Activity | Nanoemulsion gel produced a significantly larger zone of inhibition (0.66 mm) compared to the cream (0.13 mm). | researchgate.netresearchgate.net |

Computational Chemistry and Molecular Modeling Studies of E Isoterbinafine Hydrochloride

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal for understanding the intrinsic electronic properties of a molecule. For (E)-isoterbinafine, these calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential. Such parameters are crucial for predicting the molecule's reactivity and its potential to engage in intermolecular interactions.

Although specific DFT studies on (E)-isoterbinafine hydrochloride are not extensively reported in publicly accessible literature, general principles of computational chemistry allow for the prediction of its properties. Theoretical calculations would likely involve geometry optimization of the (E)-isomer structure, followed by frequency calculations to ensure a true energy minimum. Subsequent single-point energy calculations using higher-level basis sets can provide more accurate electronic properties. These calculations could be used to predict spectroscopic data, such as NMR chemical shifts and vibrational frequencies, which could then be compared with experimental data for validation.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a means to explore the conformational flexibility of (E)-isoterbinafine hydrochloride over time. The molecule possesses several rotatable bonds, leading to a complex conformational landscape. MD simulations can reveal the preferred conformations of the molecule in different environments, such as in aqueous solution or within a lipid bilayer, which can be critical for its biological activity.

In the context of ligand-target interactions, MD simulations can be employed to study the binding of (E)-isoterbinafine to its putative biological targets. While the primary target of the (Z)-isomer, terbinafine (B446), is squalene (B77637) epoxidase, the binding affinity and mode of interaction of the (E)-isomer with this enzyme are not well-characterized. MD simulations could be used to dock (E)-isoterbinafine into the active site of squalene epoxidase and simulate the dynamics of the complex. This would provide insights into the stability of the interaction, the key amino acid residues involved in binding, and the conformational changes that may occur upon ligand binding.

Virtual Screening and De Novo Design Approaches for Novel Chemical Probes based on (E)-Isoterbinafine Hydrochloride Structural Motifs

The scaffold of (E)-isoterbinafine hydrochloride can serve as a starting point for the discovery of novel chemical probes with potentially new biological activities. Virtual screening techniques can be used to search large chemical databases for compounds that are structurally similar to (E)-isoterbinafine or that have complementary shapes and electrostatic properties to a target of interest.

De novo design, on the other hand, involves the computational construction of novel molecules that are optimized to bind to a specific target. The structural motifs of (E)-isoterbinafine, such as the naphthalene (B1677914) ring and the tertiary amine group, can be used as building blocks in de novo design algorithms. By combining these fragments with other chemical moieties, it is possible to generate novel compounds with improved binding affinities or altered pharmacological profiles.

Cheminformatics and Data Mining for Structure-Property Relationship Elucidation

Cheminformatics and data mining techniques are powerful tools for elucidating the relationships between the chemical structure of a molecule and its physicochemical and biological properties. For a series of compounds related to (E)-isoterbinafine hydrochloride, these methods can be used to build Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models.

These models can then be used to predict the properties of new, unsynthesized compounds, thereby guiding the design of molecules with desired characteristics. For example, a QSAR model could be developed to predict the antifungal activity of (E)-isoterbinafine analogs based on a set of calculated molecular descriptors, such as molecular weight, lipophilicity, and electronic parameters.

Future Perspectives and Emerging Research Avenues for E Isoterbinafine Hydrochloride

Exploration of Novel Biological Targets or Signaling Pathways Beyond Established Mechanisms

The primary mechanism of the parent compound, Terbinafine (B446), is the inhibition of squalene (B77637) epoxidase (SQLE), a key enzyme in the ergosterol (B1671047) and cholesterol biosynthesis pathways. nih.govnih.gov While (E)-Isoterbinafine hydrochloride is expected to share this activity to some degree, future research can focus on identifying unique biological targets or signaling pathways it may modulate.

Recent studies have begun to link SQLE inhibition to other critical cellular pathways, presenting a fertile ground for investigation. For instance, research has demonstrated that inhibiting SQLE can suppress the progression of endometrial cancer by modulating the PI3K/AKT signaling pathway. nih.govnih.gov This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. nih.gov Studies have shown that SQLE overexpression promotes cancer cell proliferation and migration while inhibiting apoptosis, effects that can be reversed by SQLE inhibitors. nih.govnih.gov

Future research on (E)-Isoterbinafine hydrochloride could explore whether it exhibits a similar or even more potent effect on the PI3K/AKT pathway or other cancer-related signaling cascades. Investigating its impact on key oncogenes and tumor suppressor genes regulated by these pathways could uncover novel therapeutic applications in oncology.

Development of Next-Generation Analytical Techniques for High-Throughput Screening and Metabolite Profiling

Advancements in analytical chemistry are crucial for unlocking the full potential of compounds like (E)-Isoterbinafine hydrochloride. High-throughput screening (HTS) and metabolite profiling are two key areas where next-generation techniques can be applied.

High-Throughput Screening (HTS) leverages automation and miniaturization to rapidly test thousands of chemical compounds for their biological activity against specific targets. agilent.comufl.edu Modern HTS platforms utilize 384-well or 1536-well microtiter plates, significantly reducing the time and cost of screening. ufl.edu These systems can be applied to screen (E)-Isoterbinafine hydrochloride against vast libraries of biological targets, including enzymes, receptors, and ion channels, to discover entirely new mechanisms of action. agilent.comufl.edu

Metabolite Profiling involves the comprehensive analysis of metabolites in a biological system. Advanced techniques such as Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS/MS) are central to this field. nih.gov These methods allow for the detailed separation and structural elucidation of a compound's metabolites. nih.gov Applying these techniques to (E)-Isoterbinafine hydrochloride would enable researchers to understand how it is processed in biological systems, identifying its breakdown products and providing insights into its stability, clearance, and potential for generating active or inactive metabolites.

The table below summarizes key analytical techniques and their potential applications for studying (E)-Isoterbinafine hydrochloride.

| Analytical Technique | Description | Application for (E)-Isoterbinafine Hydrochloride |

| High-Throughput Screening (HTS) | Utilizes automation to screen large libraries of compounds against biological targets, often in miniaturized formats (384- or 1536-well plates). agilent.comufl.edu | Discovery of novel biological targets and pharmacological activities beyond squalene epoxidase inhibition. |

| Fluorescence-Based Assays (FP, TR-FRET) | HTS detection methods that measure changes in fluorescence to determine binding or enzyme activity. springernature.com | Quantifying the interaction of the compound with newly identified protein targets in a high-throughput manner. |

| UHPLC-HRMS/MS | A powerful technique that separates complex mixtures and provides high-resolution mass data for identifying and structuring unknown compounds. nih.gov | Comprehensive metabolite profiling to identify how (E)-Isoterbinafine hydrochloride is metabolized in vitro and in vivo. |

| Evaporative Light Scattering Detection (ELSD) | A detector used in liquid chromatography that provides a semi-quantitative response for nearly all non-volatile compounds. nih.gov | Quantifying the major metabolites of (E)-Isoterbinafine hydrochloride to understand the primary metabolic pathways. |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

For (E)-Isoterbinafine hydrochloride, AI/ML models could be employed in several ways:

Target Prediction: By analyzing its chemical structure, ML algorithms can screen it against databases of protein structures to predict potential binding affinities and identify novel biological targets. manufacturingchemist.comucf.edu This in silico approach can prioritize experimental validation, saving time and resources.

Lead Optimization: If a novel activity is discovered, AI can be used to suggest structural modifications to the (E)-Isoterbinafine scaffold. Generative adversarial networks (GANs) can design new analogues with predicted improvements in potency, selectivity, or pharmacokinetic properties. nih.gov

Predictive Toxicology: AI models trained on large toxicological datasets can predict potential liabilities of (E)-Isoterbinafine hydrochloride and its future analogues, guiding the design process toward safer chemical entities.

The integration of AI/ML represents a paradigm shift from traditional trial-and-error methods to a data-driven, predictive approach to drug discovery. nih.gov

Design and Synthesis of Advanced Analogues for Targeted Biological Probes and Mechanistic Studies